molecular formula C6H13NO B1358706 1-(Pyrrolidin-3-YL)ethan-1-OL CAS No. 477700-38-2

1-(Pyrrolidin-3-YL)ethan-1-OL

Cat. No.: B1358706
CAS No.: 477700-38-2
M. Wt: 115.17 g/mol
InChI Key: DCTWOTGISQSTGL-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-YL)ethan-1-OL is a chemical compound characterized by the presence of a pyrrolidine ring attached to an ethan-1-ol group

Biochemical Analysis

Biochemical Properties

1-(Pyrrolidin-3-YL)ethan-1-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with copper coordination compounds, forming dimeric complexes

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic fluxes . These effects are essential for understanding how this compound can be utilized in therapeutic applications and its potential side effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms complexes with copper ions, which can influence the activity of metalloenzymes . Additionally, its interaction with other proteins and enzymes can lead to significant changes in cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions . These pathways are essential for understanding how this compound is processed in the body and its potential effects on metabolic fluxes and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its biological activity and therapeutic potential . Understanding these processes is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(II) bromide .

Industrial Production Methods: Industrial production of 1-(Pyrrolidin-3-YL)ethan-1-OL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-YL)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Pyrrolidin-3-YL)ethan-1-OL has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure but lacking the ethan-1-ol group.

    Pyrrolidin-2-one: Contains a carbonyl group instead of the ethan-1-ol group.

    Prolinol: A derivative with a hydroxyl group attached to the pyrrolidine ring.

Uniqueness: 1-(Pyrrolidin-3-YL)ethan-1-OL is unique due to the presence of both the pyrrolidine ring and the ethan-1-ol group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-pyrrolidin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(8)6-2-3-7-4-6/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTWOTGISQSTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477700-38-2
Record name 1-(pyrrolidin-3-yl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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